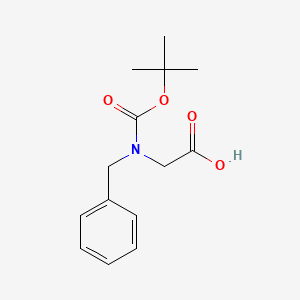

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

Descripción general

Descripción

“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . More recent work suggests that these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .

Molecular Structure Analysis

The molecular structure of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is characterized by a benzyl group, a tert-butoxycarbonyl group, and an amino acetic acid group . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .

Chemical Reactions Analysis

The esterification of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .

Physical And Chemical Properties Analysis

“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a solid at room temperature. It has a molecular weight of 265.31 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

1. Dipeptide Synthesis

- Application Summary: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

- Application Summary: This compound is used in the synthesis of β-(1,2,4-Triazol-1-yl)alanine derivatives .

- Methods of Application: The synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .

- Results: A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine ( 5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .

3. Boc Deprotection of Amino Acids and Peptides

- Application Summary: This compound is used in the deprotection of tert-butyloxycarbonyl (Boc) amino acids and peptides .

- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Results: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

4. Synthesis of Phosphatidylserine and Ornithine

- Application Summary: This compound is used in the synthesis of phosphatidylserine and ornithine .

- Results: The successful synthesis of phosphatidylserine and ornithine using this compound as a protecting group .

5. Direct Introduction of the tert-Butoxycarbonyl Group

- Application Summary: This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application: A straightforward method has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

- Results: The successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

6. Synthesis of Amino Acid Ionic Liquids

- Application Summary: This compound is used in the synthesis of amino acid ionic liquids .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids were prepared. The resulting protected ionic liquids were used as the starting materials in dipeptide synthesis .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the ionic liquids without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

4. Synthesis of Phosphatidylserine and Ornithine

- Application Summary: This compound is used in the synthesis of phosphatidylserine and ornithine .

- Results: The successful synthesis of phosphatidylserine and ornithine using this compound as a protecting group .

5. Direct Introduction of the tert-Butoxycarbonyl Group

- Application Summary: This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application: A straightforward method has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

- Results: The successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

6. Synthesis of Amino Acid Ionic Liquids

- Application Summary: This compound is used in the synthesis of amino acid ionic liquids .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids were prepared. The resulting protected ionic liquids were used as the starting materials in dipeptide synthesis .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the ionic liquids without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJQIUJKAQDRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441164 | |

| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |

CAS RN |

76315-01-0 | |

| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

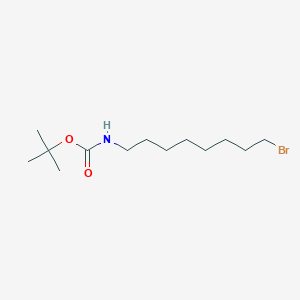

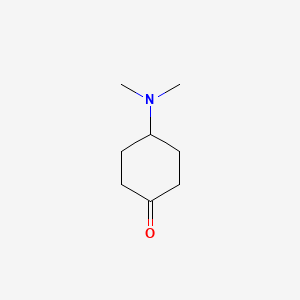

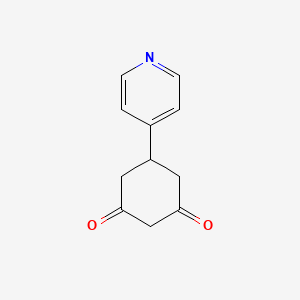

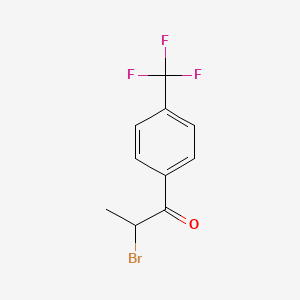

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)